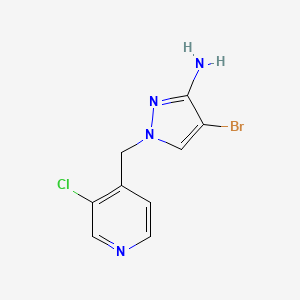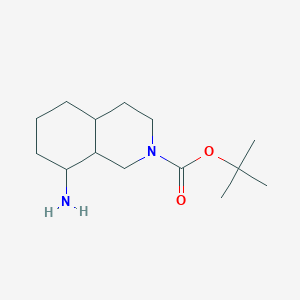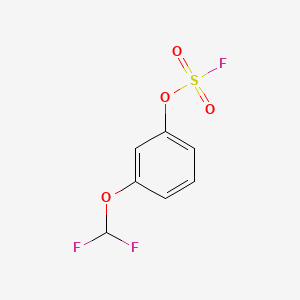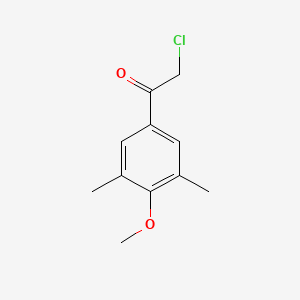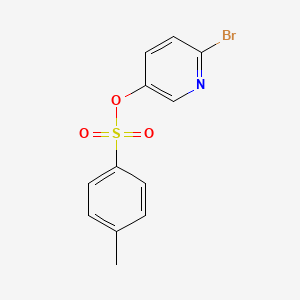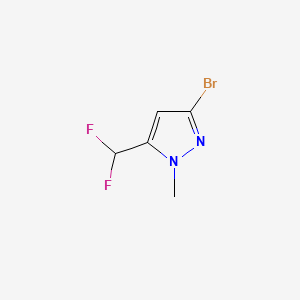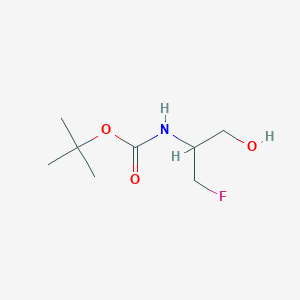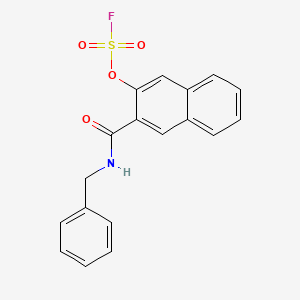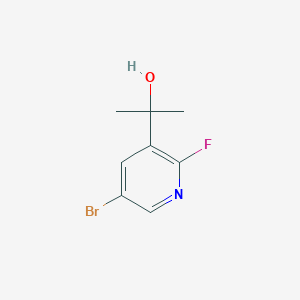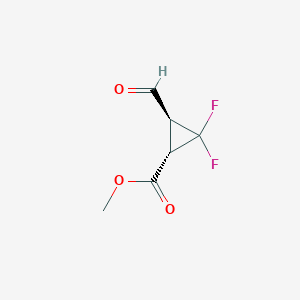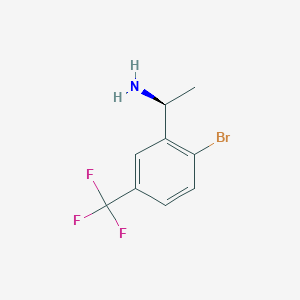
(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, nitroso or nitro compounds, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine
In medicine, (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
α-(Trifluoromethyl)styrene: Contains a trifluoromethyl group attached to a styrene moiety.
Dichloroaniline: Aniline derivative with chlorine atoms instead of bromine and trifluoromethyl groups.
Uniqueness
(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of its bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1 |
Clave InChI |
IPLZHOOBPJFPAC-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


